molecular formula C18H20N4O B5979258 3,5-Dimethyl-7-morpholin-4-yl-2-phenylpyrazolo[1,5-a]pyrimidine

3,5-Dimethyl-7-morpholin-4-yl-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5979258
M. Wt: 308.4 g/mol
InChI Key: YJTJLGUPVXWIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-7-morpholin-4-yl-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Mechanism of Action

Target of Action

The primary target of 3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell proliferation . The compound’s cytotoxic activities have been observed in various cell lines, including MCF-7, HCT-116, and HepG-2 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is a key player in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest . This can result in the inhibition of tumor cell proliferation, making this compound a potential candidate for cancer treatment .

Result of Action

The result of the action of 3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine is the inhibition of cell proliferation . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . Additionally, it has been observed to induce apoptosis within HCT cells .

Action Environment

The action of 3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a process that may be involved in the compound’s synthesis . Furthermore, the presence of electron-withdrawing groups can facilitate the opening of the ring, a key step in the compound’s interaction with its target . .

Biochemical Analysis

Biochemical Properties

3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with several key enzymes and proteins, including kinases and phosphatases. The interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. For instance, it has been observed to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, 3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine can interact with various signaling proteins, influencing pathways such as the MAPK/ERK pathway .

Cellular Effects

The effects of 3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has demonstrated the ability to induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, it affects cell signaling pathways such as the PI3K/Akt pathway, leading to altered cellular proliferation and survival . The compound’s impact on cellular metabolism includes changes in glucose uptake and utilization, which can affect overall cellular energy balance .

Molecular Mechanism

At the molecular level, 3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms involves binding to the active sites of target enzymes, leading to inhibition or activation. For example, its inhibition of CDKs is achieved by binding to the ATP-binding site, preventing ATP from accessing the enzyme and thus halting its activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of 3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, although it may undergo degradation under extreme pH or temperature . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity . In vitro studies have demonstrated that its effects on cell proliferation and apoptosis can be observed within hours of treatment and can last for several days .

Dosage Effects in Animal Models

In animal models, the effects of 3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine vary with dosage. At lower doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition and improved survival rates in cancer models . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels, potentially affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, it can be distributed to different cellular compartments, including the cytoplasm and nucleus . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight . Additionally, binding to plasma proteins can affect its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of 3,5-dimethyl-7-(4-morpholinyl)-2-phenylpyrazolo[1,5-a]pyrimidine plays a significant role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . It can also be found in the cytoplasm, where it interacts with various signaling proteins and enzymes . The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action .

Properties

IUPAC Name

4-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-12-16(21-8-10-23-11-9-21)22-18(19-13)14(2)17(20-22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTJLGUPVXWIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.